molecular formula C12H9N3O3 B2638217 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid CAS No. 1171932-66-3

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid

Cat. No.: B2638217
CAS No.: 1171932-66-3
M. Wt: 243.222
InChI Key: YTLZJYQVDMEIIB-UHFFFAOYSA-N
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Description

“2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid” is a chemical compound with a nitrogen-based hetero-aromatic ring structure . Its IUPAC name is 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride . The compound has a molecular weight of 229.62 .


Synthesis Analysis

The synthesis of such compounds often involves the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group . This is one of the most important methods of quinoline synthesis . Other synthetic approaches have been reported, including the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C8H8CLN3O3 . The InChI code for this compound is 1S/C8H7N3O3.ClH/c1-11-7(12)4-2-9-3-5(8(13)14)6(4)10-11;/h2-3,10H,1H3,(H,13,14);1H .

Scientific Research Applications

Synthesis and Derivatives

Synthesis of Pyrazolo[4,3-c]quinoline Derivatives : Research has demonstrated methodologies for synthesizing pyrazolo[4,3-c]quinoline derivatives through closed ring reactions and subsequent modifications. These synthetic routes involve the use of readily accessible or commercially available materials, highlighting the chemical versatility and potential for generating a wide range of analogs for further study (Qiao Ren, 2005).

Novel Synthesis Techniques : Studies have also focused on novel synthesis techniques for creating pyrazolo[4,3-c]quinoline derivatives, including the use of specific reagents and conditions to facilitate the formation of these compounds. Such research contributes to the development of more efficient and versatile synthetic methods for producing these chemicals (A. Klásek et al., 2003).

Potential Applications

Antibacterial Agents : Derivatives of pyrazolo[4,3-c]quinoline have been investigated for their antibacterial properties. Research into novel quinolone antibacterial agents, for example, explores the synthesis of these compounds and their efficacy against various bacterial strains, indicating potential applications in combating bacterial infections (J. Domagala et al., 1989).

Antimycobacterial Activity : Some studies have focused on the antimycobacterial activities of ofloxacin derivatives, including those related to the pyrazolo[4,3-c]quinoline structure. These compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing potential applications in the treatment of tuberculosis and related diseases (M. Dinakaran et al., 2008).

Glycine/NMDA Receptor Antagonists : Research has identified derivatives of pyrazolo[4,3-c]quinoline as high-affinity antagonists for the glycine site of the N-methyl-D-aspartate (NMDA) receptor. These findings suggest potential applications in neurological research and the development of treatments for conditions mediated by NMDA receptor activity (A. Macleod et al., 1995).

Properties

IUPAC Name

2-methyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-15-11(16)8-5-13-9-4-6(12(17)18)2-3-7(9)10(8)14-15/h2-5,14H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLZJYQVDMEIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CN=C3C=C(C=CC3=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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